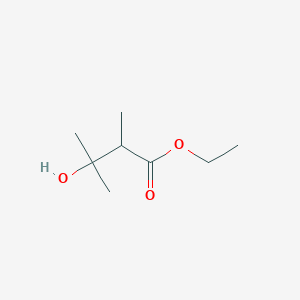

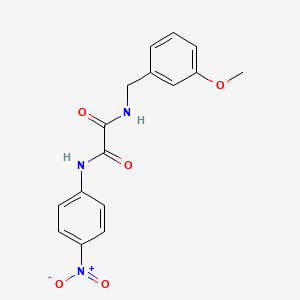

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide, also known as FTHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTHA is a small molecule that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical, and physiological effects.

Aplicaciones Científicas De Investigación

Intramolecular Cyclization and Chemical Synthesis

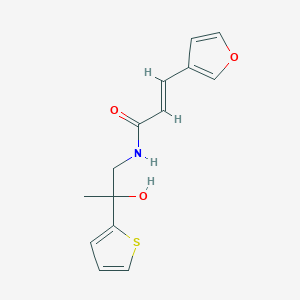

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide and its derivatives demonstrate significant potential in chemical synthesis, particularly in the formation of complex cyclic compounds through intramolecular cyclization. One study highlights the transformation of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates in water—ethanol medium, leading to the formation of various dihydrothiopyrano and dihydrothieno furan systems, showcasing the versatility of furan and thiophene derivatives in synthesizing heterocyclic compounds (Pevzner, 2021).

Antiviral Research

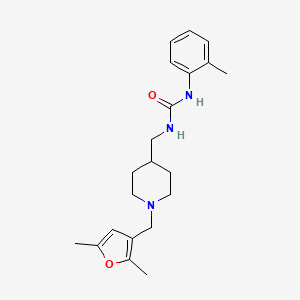

The compound has been identified as a novel inhibitor for the enzymatic activities of the SARS coronavirus helicase. This finding underpins its potential utility in antiviral research, particularly in exploring therapeutic agents against coronaviruses. The study obtained IC50 values for ATP hydrolysis and DNA unwinding, indicating effective inhibition at relatively low concentrations and highlighting the compound's promise for further development as an antiviral agent (Lee et al., 2017).

Green Chemistry and Enantioselective Synthesis

Research into the enantioselective synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi exemplifies the application of green chemistry principles. This approach not only provides a sustainable method for producing enantiomerically pure compounds but also highlights the broad utility of fungi in organic synthesis. The resulting compound, with its CN-bearing stereogenic center, demonstrates significant potential for further chemical transformations and applications in synthesizing bioactive molecules (Jimenez et al., 2019).

Photophysical Properties

The study of the photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one and others, reveals the impact of solvent polarity on their absorption and fluorescence characteristics. These investigations contribute to a deeper understanding of intramolecular charge transfer interactions and the stabilization of molecules in excited states, informing the development of materials for optical applications (Kumari et al., 2017).

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-14(17,12-3-2-8-19-12)10-15-13(16)5-4-11-6-7-18-9-11/h2-9,17H,10H2,1H3,(H,15,16)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKLIPFMCMMOHY-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=COC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2738859.png)

![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2738861.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2738862.png)

![3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2738867.png)

![Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2738869.png)

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2738874.png)

![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)